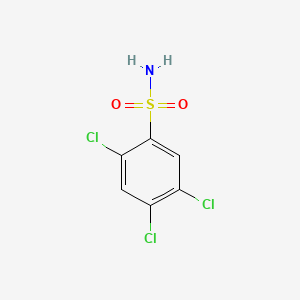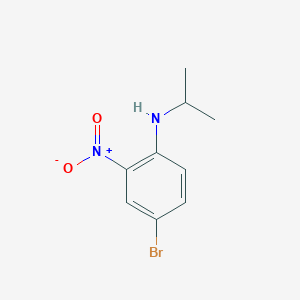
N-Isopropyl 4-bromo-2-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,6-dibromo-4-nitroaniline, has been described using an organic solvent-free process from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method could potentially be adapted for the synthesis of N-Isopropyl 4-bromo-2-nitroaniline by introducing an isopropyl group into the reaction scheme. The process is environmentally friendly and can be performed at ambient conditions, with the possibility of recycling the aqueous acidic filtrate.
Molecular Structure Analysis
While the molecular structure of N-Isopropyl 4-bromo-2-nitroaniline is not directly analyzed in the papers, the structure can be inferred from the name. It would consist of a benzene ring with an isopropyl group (–CH(CH3)2) attached to one carbon, a bromine atom (Br) attached to another, and a nitro group (–NO2) on a third carbon. The positions of these substituents are indicated by the numbering in the compound's name.
Chemical Reactions Analysis
The papers discuss electrophilic aromatic substitution reactions, which are likely relevant to the chemical behavior of N-Isopropyl 4-bromo-2-nitroaniline . The nitration of isopropylbenzene derivatives is studied, and the results suggest that the presence of an isopropyl group can influence the course of nitration reactions. The isopropyl group can undergo deisopropylation under certain conditions, which might also be applicable to N-Isopropyl 4-bromo-2-nitroaniline under similar reaction conditions.
Physical and Chemical Properties Analysis
Safety and Hazards
“N-Isopropyl 4-bromo-2-nitroaniline” is considered hazardous. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
4-bromo-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASAQBZATLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374805 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683274-50-2 | |
| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

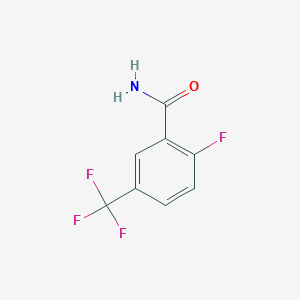
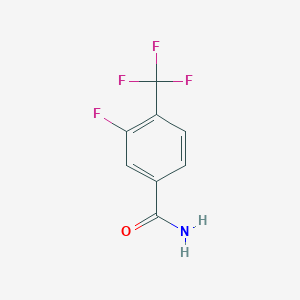


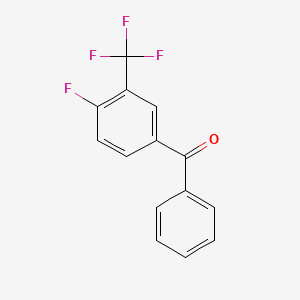
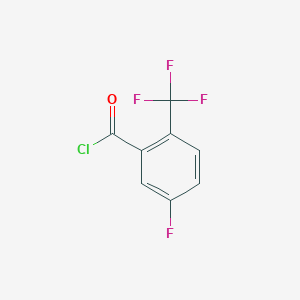
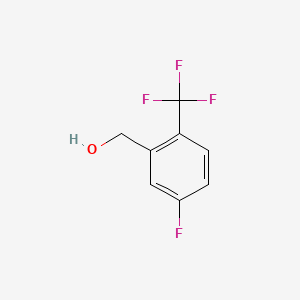
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)



![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)
